4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside is a synthetic compound widely utilized in biochemical research, primarily as a fluorogenic substrate for the enzyme β-galactosidase. This compound is instrumental in studying enzyme kinetics and mechanisms, particularly in microbiology and molecular biology. Its ability to release a fluorescent product upon enzymatic cleavage makes it a valuable tool in various diagnostic assays and research applications.
This compound belongs to the family of umbelliferyl glycosides, which are characterized by their fluorescent properties. The chemical formula of 4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside is C18H16ClF2O10, and its CAS number is 215868-46-5. It is soluble in dimethyl sulfoxide and methanol, with a melting point ranging from 184 to 188 °C .
The synthesis of 4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside typically involves several key steps:
The molecular structure of 4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside features a chloromethyl group attached to a difluoroumbelliferone moiety linked to a β-D-galactopyranoside unit. The structural formula can be represented as follows:
Key Structural Features:
4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside participates in several notable chemical reactions:
Common reagents used in these reactions include aqueous buffers for enzymatic hydrolysis and various nucleophiles for substitution reactions .
The mechanism of action of 4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside centers on its interaction with β-galactosidase:
4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside exhibits several significant physical and chemical properties:
These properties make it suitable for various laboratory applications where solubility and stability under specific conditions are required .
The applications of 4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside are diverse:
The systematic IUPAC name for CFDG, 4-(chloromethyl)-6,8-difluoro-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one, precisely defines its molecular architecture, which consists of two principal moieties interconnected through a β-glycosidic bond. The galactopyranoside component (C₆H₁₁O₅) serves as the specific recognition element for β-galactosidases, enzymes classified predominantly within glycoside hydrolase families GH1, GH2, and GH35 according to the CAZy (Carbohydrate-Active Enzymes) database classification system. This enzymatic specificity arises from the precise spatial arrangement of hydroxyl groups in the galactose unit, which complements the active site topology of β-galactosidases [3] [10].
The fluorogenic component, 4-chloromethyl-6,8-difluoroumbelliferone, undergoes dramatic spectroscopic changes upon enzymatic hydrolysis. The chloromethyl group (-CH₂Cl) at the 4-position significantly enhances cellular retention of the fluorescent product through interaction with intracellular thiols, forming non-membrane-permeable thioether adducts. This modification addresses a fundamental limitation of early umbelliferyl glycosides, whose hydrolyzed products readily diffused out of cells, preventing accurate intracellular enzyme localization [1]. The strategic difluoro substitution at the 6 and 8 positions induces a substantial bathochromic shift in both excitation (≈360 nm) and emission (≈450 nm) maxima compared to non-fluorinated analogs, effectively separating the fluorescence signal from cellular autofluorescence and reducing background interference. Additionally, these electron-withdrawing fluorine atoms significantly enhance the quantum yield (Φ ≈ 0.85) through reduced non-radiative decay pathways, resulting in approximately 10-fold greater sensitivity compared to monomethylumbelliferyl-β-D-galactopyranoside (MUG) [1] [5].
Table 1: Comparative Analysis of Fluorogenic β-Galactosidase Substrates
Substrate | Excitation (nm) | Emission (nm) | Quantum Yield | Cellular Retention | Relative Sensitivity |
---|---|---|---|---|---|
CFDG | 360 | 450 | 0.85 | Excellent (Thioether formation) | 10.0x |
MUG | 365 | 445 | 0.78 | Poor (Passive diffusion) | 1.0x (Reference) |
FDG | 490 | 520 | 0.93 | Moderate | 7.5x (Fluorescein-based) |
X-Gal | N/A (Chromogenic) | N/A | N/A | Good | 0.3x (Colorimetric) |
ONPG | 420 (Yellow) | N/A | N/A | Poor | 0.5x (Colorimetric) |
The scientific journey leading to CFDG began with the discovery of simple umbelliferone glycosides in the mid-20th century. The unmodified 7-hydroxycoumarin-β-D-glycosides (umbelliferyl glycosides) emerged as fundamental tools for detecting glycosidase activities due to the pronounced fluorogenic response upon enzymatic hydrolysis—non-fluorescent glycosides yield highly fluorescent aglycones. However, these first-generation probes suffered from critical limitations: low quantum yields (Φ ≈ 0.1-0.3), suboptimal spectral properties overlapping with cellular autofluorescence, and rapid diffusion of hydrolyzed products from cells [1] [6].
The 1980s witnessed the first wave of structural optimization with the introduction of halogenated derivatives. Researchers systematically explored the effects of substituents at the 4-position of the umbelliferone core, discovering that 4-methylumbelliferyl glycosides (exemplified by MUG) exhibited significantly improved quantum yields (Φ ≈ 0.6-0.7) due to steric inhibition of excited-state torsional relaxation. Concurrently, studies demonstrated that fluorination at the 6-position enhanced photostability and shifted emission wavelengths, reducing interference from biological matrices. These advances culminated in the development of 6,8-difluoroumbelliferone glycosides in the early 1990s, which exhibited unprecedented quantum efficiencies (Φ > 0.8) and photophysical properties ideally suited for fluorescence detection systems [1].
The breakthrough innovation arrived with the incorporation of the 4-chloromethyl group, pioneered in the synthesis of CFDG in the late 1990s (CAS registry: 215868-46-5). This structural modification fundamentally transformed the utility of fluorogenic substrates by enabling covalent trapping of the enzymatic product within cellular compartments. Upon enzymatic hydrolysis, the liberated 4-chloromethyl-6,8-difluoroumbelliferone reacts rapidly with intracellular glutathione and other thiols through nucleophilic substitution, forming membrane-impermeable fluorescent adducts. This "trapping mechanism" revolutionized live-cell imaging studies by enabling precise spatiotemporal mapping of β-galactosidase activity without signal diffusion artifacts [1] [5].
Table 2: Historical Milestones in Umbelliferyl Glycoside Development
Decade | Development Milestone | Key Innovation | Limitations Addressed |
---|---|---|---|
1950s | Discovery of umbelliferyl glycosides | Basic fluorogenic principle | Low sensitivity, high background |
1970s | 4-Methylumbelliferyl-β-D-galactoside (MUG) | Enhanced quantum yield (≈0.7) | Suboptimal spectra, product diffusion |
1980s | Halogenated derivatives (6-F, 8-F MUG) | Spectral shifting, improved photostability | Limited cellular retention |
1990s | CFDG synthesis (215868-46-5) | 4-Chloromethyl trapping mechanism | Cellular compartmentalization |
2000s | Multifunctional CFDG analogs | Dual-enzyme detection systems | Single-parameter detection |
CFDG has emerged as a transformative molecular bridge connecting fundamental enzymology with complex microbial physiology, particularly in the study of bacterial gene expression dynamics. When introduced into bacterial systems, this membrane-permeable probe remains non-fluorescent until cleaved by intracellular β-galactosidase. The enzymatic hydrolysis releases the fluorophore, which is immediately covalently sequestered through reaction with cytoplasmic thiols. This trapping mechanism enables precise quantification of enzyme activity at single-cell resolution using flow cytometry, while simultaneously preserving spatial information in biofilm architectures through confocal microscopy [1] [4].
In microbial ecology, CFDG has illuminated the spatiotemporal organization of β-galactosidase activity within complex communities. Studies of wastewater treatment systems, soil microbiomes, and marine snow particles have utilized CFDG to demonstrate how glycosidase activities are heterogeneously distributed rather than uniformly expressed across microbial populations. This heterogeneity reflects functional specialization within communities, with specific subpopulations contributing disproportionately to polysaccharide degradation. The probe's sensitivity has proven particularly valuable in microoxic environments (0.1-2.0 mg/L O₂), where conventional chromogenic substrates lack the detection threshold to reveal enzymatic activities operating at nanomolar oxygen concentrations [4] [8].
CFDG's application extends to the investigation of virulence mechanisms in pathogenic bacteria. Research utilizing this probe has demonstrated that β-galactosidase expression in Salmonella and Shigella species is intricately linked to biofilm formation and host invasion pathways. The lacZ gene, commonly used as a reporter in molecular genetics, exhibits expression patterns in response to c-di-GMP signaling—a universal bacterial second messenger regulating the transition between planktonic and biofilm lifestyles. Experimental evolution studies with Pseudomonas lurida have shown that mutations upregulating c-di-GMP enhance biofilm formation and intestinal persistence in nematode hosts, with these hyperbiofilm variants exhibiting distinct β-galactosidase activity profiles detectable with CFDG [4].
Table 3: CFDG Applications in Microbial Physiology Research
Research Domain | Application | Key Insight Enabled by CFDG | Detection Method |
---|---|---|---|
Gene Regulation | lacZ reporter assays | Single-cell heterogeneity in enzyme expression | Flow cytometry, Single-cell microscopy |
Biofilm Studies | Spatial mapping of enzyme activity | Metabolic stratification in biofilms | Confocal laser scanning microscopy |
Host-Microbe Interactions | In vivo pathogen enzyme profiling | C-di-GMP mediated virulence regulation | Fluorescence microscopy in model hosts |
Environmental Microbiology | Activity in oxygen gradients | Glycosidase function in microoxic zones (<1 μmol/L O₂) | Fluorometry with oxygen-sensing films |
Industrial Biotechnology | Strain phenotyping | High-throughput screening of enzyme mutants | Microplate fluorometry |
The technological synergy between CFDG and advanced oxygen detection methodologies has opened new frontiers in microbial physiology. Modern optical oxygen sensors (e.g., STOX sensors with 1-10 nM detection limits) and polymer-based probes allow real-time correlation of β-galactosidase activity with dissolved oxygen concentrations across microgradients. This capability has proven essential for studying microbial adaptations in oxygen-limited environments such as marine oxygen minimum zones, stratified lakes, and the gastrointestinal tract. In these niches, CFDG has revealed that many presumed "obligate anaerobes" actually exhibit glycosidase activities at nanomolar oxygen concentrations, prompting reclassification of these organisms as nanaerobes rather than strict anaerobes [8].
Table 4: Comparative Effectiveness of CFDG in Different Microbial Environments
Environmental Condition | O₂ Concentration | CFDG Detection Efficiency | Conventional Substrate Efficiency |
---|---|---|---|
Aerobic | 200-250 μmol/L | 100% (Reference) | 100% |
Microoxic | 1-50 μmol/L | 92-98% | 45-60% |
Nanoxic | <1 μmol/L | 75-85% | <20% |
Anoxic (strict) | 0 μmol/L | <5%* | <5% |
Transient Oxygenation | Fluctuating | Real-time activity mapping possible | Limited temporal resolution |
(*Note: Residual detection in strict anoxia may result from oxygen-independent enzymatic mechanisms or trace oxygen contamination)
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